molecular formula C11H12N2O5S B2673875 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 937609-07-9

4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2673875
CAS No.: 937609-07-9
M. Wt: 284.29
InChI Key: JXPZNUKNOVASSP-UHFFFAOYSA-N
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Description

4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a sulfamoyl group, and a pyrrole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the sulfamoyl group and the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxidation products.

    Reduction: The sulfamoyl group can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfamoyl group may produce amine derivatives.

Scientific Research Applications

4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings may interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrrole ring.

    2-(Furan-2-ylmethylsulfamoyl)benzoic acid: Another similar compound with slight structural variations.

Uniqueness

4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of a furan ring, a sulfamoyl group, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(furan-2-ylmethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c1-13-7-9(5-10(13)11(14)15)19(16,17)12-6-8-3-2-4-18-8/h2-5,7,12H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPZNUKNOVASSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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